molecular formula C5H7NO4 B3010049 methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate CAS No. 1820571-86-5; 22882-45-7

methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate

Cat. No.: B3010049
CAS No.: 1820571-86-5; 22882-45-7
M. Wt: 145.114
InChI Key: IUWIUHGJPLTNRP-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. The compound consists of a cyclopropane ring substituted with a nitro group and a carboxylate ester, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a nitroalkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Aminocyclopropane derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate: shares similarities with other nitrocyclopropane derivatives, such as nitrocyclopropane carboxylic acids and esters.

    Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid and its esters exhibit similar reactivity due to the strained three-membered ring.

Uniqueness

  • The presence of both a nitro group and a carboxylate ester in this compound makes it unique, providing a combination of reactivity and stability that is valuable in synthetic chemistry.
  • Its chiral nature adds an additional layer of complexity and utility, allowing for the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWIUHGJPLTNRP-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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